molecular formula C13H8N2O2 B14102468 4-(4-Cyanopyridin-2-yl)benzoic acid

4-(4-Cyanopyridin-2-yl)benzoic acid

Cat. No.: B14102468
M. Wt: 224.21 g/mol
InChI Key: VDWDAPHWBRJBMV-UHFFFAOYSA-N
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Description

4-(4-Cyanopyridin-2-yl)benzoic acid is an organic compound with the molecular formula C13H8N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a cyanopyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the following steps:

    Preparation of the Aryl Halide: The starting material, 4-bromobenzoic acid, is prepared through bromination of benzoic acid.

    Preparation of the Organoboron Compound: The organoboron compound, 4-cyanopyridin-2-ylboronic acid, is synthesized through borylation of 4-cyanopyridine.

    Coupling Reaction: The aryl halide and the organoboron compound are subjected to Suzuki–Miyaura coupling in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanopyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Cyanopyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Cyanopyridin-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanopyridine moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4H-1,2,4-Triazol-4-yl)benzoic acid: This compound has a triazole ring instead of a cyanopyridine group.

    4-(4-Pyridyl)benzoic acid: Similar structure but lacks the cyano group.

    4-(4-Cyanophenyl)benzoic acid: Similar structure but with a cyanophenyl group instead of cyanopyridine.

Uniqueness

4-(4-Cyanopyridin-2-yl)benzoic acid is unique due to the presence of both a cyanopyridine and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

4-(5-cyanopyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-6-12(15-8-9)10-2-4-11(5-3-10)13(16)17/h1-6,8H,(H,16,17)

InChI Key

VDWDAPHWBRJBMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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